molecular formula C20H17FN2O2 B11368634 N-(4-fluorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide

N-(4-fluorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11368634
M. Wt: 336.4 g/mol
InChI Key: ORNHBTHQDZQLIG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N-[(4-Fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of receptor modulation, the compound can either activate or inhibit the receptor, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide
  • N-(2-Fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide
  • 4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide

Uniqueness

N-[(4-Fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the methoxy group contributes to its reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C20H17FN2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17FN2O2/c1-25-18-11-7-16(8-12-18)20(24)23(19-4-2-3-13-22-19)14-15-5-9-17(21)10-6-15/h2-13H,14H2,1H3

InChI Key

ORNHBTHQDZQLIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

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